5-Fluoro-2,4-dihydroxybenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2,4-dihydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO3/c8-5-1-4(3-9)6(10)2-7(5)11/h1-3,10-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJUKXLHKFKYPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations
Reactivity Profiles of the Aldehyde Moiety
The aldehyde functional group in 5-Fluoro-2,4-dihydroxybenzaldehyde is a key center for a variety of chemical transformations. Its reactivity is influenced by the electron-donating hydroxyl groups and the electron-withdrawing fluorine atom on the aromatic ring.
Aldol Condensation Reactions with Carbonyl Compounds
This compound can participate in Aldol condensation reactions with activated carbonyl compounds. For instance, it can react with acetophenone (B1666503) derivatives in the presence of a catalyst to form chalcones, which are α,β-unsaturated ketones. These reactions are typically catalyzed by acids or bases. A general scheme for this type of reaction involves the formation of an enolate from the carbonyl compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde (B42025). Subsequent dehydration leads to the formation of the chalcone.
While specific examples detailing the Aldol condensation of this compound are not prevalent in the provided search results, the reactivity of the analogous 2,4-dihydroxyacetophenone in such reactions is well-documented. jocpr.com For example, 2,4-dihydroxyacetophenone reacts with various benzaldehydes in the presence of thionyl chloride in ethanol (B145695) to yield substituted chalcones. jocpr.com This suggests that this compound would similarly react with enolizable ketones.
Reactions with Nitrogenous Nucleophiles (e.g., Hydrazines, Amines)
The aldehyde group of this compound readily undergoes condensation reactions with nitrogenous nucleophiles like hydrazines and amines to form the corresponding Schiff bases (imines) or hydrazones. smolecule.comresearchgate.net These reactions typically involve the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by the elimination of a water molecule.
For example, the condensation of 5-fluoro-2-hydroxy acetophenone with various alkyl amines under microwave irradiation yields halogenated Schiff bases. researchgate.net Similarly, 2,4-dihydroxybenzaldehyde (B120756) reacts with amines such as o-phenylenediamine (B120857) and p-aminobenzoic acid in refluxing absolute ethanol to produce the corresponding imines. conicet.gov.ar The presence of the fluorine atom in this compound is expected to influence the electronic properties and, consequently, the reactivity of the resulting Schiff bases. Studies on fluorinated Schiff bases have been conducted, highlighting their potential applications. researchgate.net
The reaction with hydrazines, such as 2,4-difluorophenylhydrazine, would lead to the formation of the corresponding hydrazone. These reactions are fundamental in the synthesis of various heterocyclic compounds.
Examination of Reactivity in Biginelli-type Condensations
The Biginelli reaction is a one-pot multicomponent reaction that synthesizes dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. researchgate.netjneonatalsurg.com The reactivity of the aldehyde component is crucial for the success of this reaction.
The presence of substituents on the benzaldehyde ring significantly impacts the outcome of the Biginelli reaction. In the case of this compound, the fluorine atom at the 5-position exerts an electron-withdrawing effect, while the hydroxyl groups at the 2- and 4-positions are electron-donating. researchgate.net The hydroxyl group at the ortho position (2-position) can also cause steric hindrance. mdpi.com
Theoretical studies using Density Functional Theory (DFT) on the non-fluorinated analog, 2,4-dihydroxybenzaldehyde, have shown that the ortho-hydroxyl group significantly hinders the reaction. mdpi.com This is due to an increase in the activation energy of the nucleophilic attack step by approximately 150 kJ/mol compared to 4-hydroxybenzaldehyde (B117250). mdpi.com The electronic repulsion between the hydroxyl group and the incoming nucleophile makes the formation of the condensation product difficult. mdpi.com The fluorine atom in this compound would further modulate the electronic properties of the aldehyde, potentially influencing the reaction pathway and yield, though specific studies on this compound in Biginelli reactions were not found in the search results.
Comparative studies between hydroxylated benzaldehydes in the Biginelli reaction have demonstrated the significant impact of the substitution pattern on reactivity. Research has shown that while four Biginelli adducts could be obtained from various hydroxylated aldehydes, the reaction with 2,4-dihydroxybenzaldehyde did not yield the desired product, even under modified reaction conditions. mdpi.com
A computational study comparing 4-hydroxybenzaldehyde and 2,4-dihydroxybenzaldehyde in the Biginelli reaction revealed a substantial increase in the activation energy for the latter. mdpi.com This was attributed to the steric hindrance and electronic repulsion caused by the ortho-hydroxyl group. mdpi.com These findings suggest that this compound would likely exhibit similarly reduced reactivity in Biginelli-type condensations compared to analogs lacking the ortho-hydroxyl group. The electron-withdrawing nature of the fluorine atom might slightly alter this reactivity profile, but the steric hindrance from the ortho-hydroxyl group is expected to be a dominant factor.
Transformations Involving the Phenolic Hydroxyl Groups
The two phenolic hydroxyl groups in this compound are also reactive sites, capable of undergoing various transformations such as alkylation and acylation. The regioselectivity of these reactions is a key consideration.
In the analogous 2,4-dihydroxybenzaldehyde, regioselective mono-benzylation at the 4-hydroxyl position can be achieved under mild basic conditions. sigmaaldrich.com The use of potassium fluoride (B91410) (KF) or sodium bicarbonate (NaHCO3) with a benzyl (B1604629) halide in acetonitrile (B52724) allows for preferential alkylation of the 4-hydroxyl group. google.com This selectivity is attributed to the intramolecular hydrogen bonding between the 2-hydroxyl group and the aldehyde's carbonyl oxygen, which reduces the nucleophilicity of the 2-hydroxyl group. researchgate.net It is expected that this compound would exhibit similar regioselectivity in alkylation reactions due to the same intramolecular hydrogen bonding.
The hydroxyl groups can also be involved in cyclization reactions. For example, 2,4-dihydroxybenzaldehyde reacts with various reagents to form coumarin (B35378) derivatives. nih.govresearchgate.netekb.eg This typically involves a condensation reaction, such as the Perkin reaction or Knoevenagel condensation, followed by intramolecular cyclization where one of the hydroxyl groups participates. The fluorine substituent in this compound would lead to the formation of fluorinated coumarin derivatives, which are of interest in medicinal chemistry. mdpi.com
| Reaction Type | Reactant | Product | Reference |
| Aldol Condensation | 2,4-dihydroxyacetophenone and benzaldehydes | Substituted chalcones | jocpr.com |
| Schiff Base Formation | 5-fluoro-2-hydroxy acetophenone and alkyl amines | Halogenated Schiff bases | researchgate.net |
| Schiff Base Formation | 2,4-dihydroxybenzaldehyde and amines | Imines | conicet.gov.ar |
| Biginelli Reaction | 2,4-dihydroxybenzaldehyde, thiourea, methyl acetoacetate | No dihydropyrimidinone product | mdpi.com |
| Mono-benzylation | 2,4-dihydroxybenzaldehyde | 4-Benzyloxy-2-hydroxybenzaldehyde | sigmaaldrich.comgoogle.com |
| Coumarin Synthesis | 2,4-dihydroxybenzaldehyde and various reagents | Coumarin derivatives | nih.govresearchgate.netekb.eg |
| Oximation | 2-Fluoro-4,5-dihydroxybenzaldehyde | (E)-2-Fluoro-4,5-dihydroxybenzaldehyde O-methyl oxime | nih.gov |
| Hydrazone Formation | 2,4-dihydroxybenzaldehyde and isonicotinic acid hydrazide | 2,4-dihydroxybenzaldehyde isonicotinoyl hydrazone | sigmaaldrich.com |
Selective Alkylation and Acylation Strategies
Selective functionalization of the two non-equivalent hydroxyl groups is a key challenge and opportunity in the chemistry of this compound. The difference in the electronic environment and steric accessibility of the 2-OH and 4-OH groups allows for regioselective reactions under controlled conditions. The 4-OH group is generally more nucleophilic and accessible than the 2-OH group, which is involved in hydrogen bonding with the adjacent formyl group.
While specific studies on this compound are not extensively documented in the literature, a clear understanding of its reactivity can be derived from detailed investigations into its parent compound, 2,4-dihydroxybenzaldehyde. Research has shown that the alkylation of 2,4-dihydroxybenzaldehyde can be directed with high regioselectivity to the 4-position hydroxyl group. nih.govnih.gov This selectivity is attributed to the greater nucleophilicity of the 4-phenoxide anion compared to the 2-phenoxide, which is stabilized by the intramolecular hydrogen bond.
Several methods have been successfully employed to achieve this selective benzylation on the non-fluorinated analogue. A common and effective strategy involves the use of a base and an alkylating agent in a polar aprotic solvent. For example, the reaction of 2,4-dihydroxybenzaldehyde with benzyl chlorides or bromides in the presence of a mild base like sodium bicarbonate (NaHCO₃) with potassium iodide (KI) as a catalyst in acetonitrile (CH₃CN) yields the 4-benzyloxy product. nih.govgoogle.com Another highly efficient method utilizes cesium bicarbonate (CsHCO₃) in acetonitrile, which has been reported to provide excellent regioselectivity and high yields of the 4-alkylated product. nih.govnih.gov The use of dry potassium fluoride (KF) with benzyl chloride in acetonitrile has also been identified as a novel and effective method for achieving regioselective benzylation. google.com
The presence of the fluorine atom at the 5-position in this compound is expected to influence this reaction by increasing the acidity of both phenolic protons through its strong electron-withdrawing inductive effect. However, the fundamental difference in nucleophilicity between the two hydroxyl groups is expected to persist, leading to preferential benzylation at the 4-position.
| Base/Catalyst | Solvent | Key Features | Reference |
|---|---|---|---|
| CsHCO₃ | CH₃CN | Excellent regioselectivity and yields up to 95%. | nih.govnih.gov |
| NaHCO₃ / KI | CH₃CN | Commonly used method for selective benzylation. | nih.govgoogle.com |
| Potassium Fluoride (dry) | CH₃CN | Novel method providing high regioselectivity for benzylation. | google.com |
Metal Chelation and Coordination Complex Formation
The ortho-hydroxybenzaldehyde moiety within the this compound structure is a classic chelating motif capable of binding to a variety of metal ions. This chelation typically occurs through the deprotonated phenolic oxygen at the 2-position and the carbonyl oxygen of the aldehyde group, forming a stable six-membered ring with the metal center.
A common route to forming stable metal complexes involves the initial conversion of the aldehyde to a Schiff base. The condensation of the aldehyde with a primary amine yields an imine (-C=N-), also known as an azomethine, which introduces an additional coordinating atom (the imine nitrogen). sci-hub.sesbmu.ac.ir These Schiff base ligands are versatile and can form stable complexes with a wide range of transition metals, including copper(II), nickel(II), and zinc(II). sbmu.ac.ir Studies on related benzothiazole (B30560) derivatives prepared from 2,4-dihydroxybenzaldehyde have demonstrated the ability to chelate various biometals such as Fe³⁺, Al³⁺, Zn²⁺, and Cu²⁺. nih.gov
The presence of the 5-fluoro substituent has a significant electronic impact on the ligand's properties. The strong electron-withdrawing nature of fluorine decreases the electron density on the aromatic ring and, consequently, on the coordinating phenolic oxygen. This modification can influence the stability, geometry, and redox potential of the resulting metal complexes, making them subjects of interest for applications in catalysis and materials science. sci-hub.se Chelation can enhance the biological activity of the molecule by reducing the polarity of the metal ion and facilitating its transport across cell membranes. sci-hub.se
Influence of the Fluoro Substituent on Chemical Behavior
The incorporation of a fluorine atom into an organic molecule can dramatically alter its physical, chemical, and biological properties. rsc.orgpen2print.org In this compound, the fluorine atom exerts powerful electronic effects that modulate the reactivity of both the carbonyl group and the aromatic ring.
Impact on Electrophilicity of the Carbonyl Center
The fluorine atom is the most electronegative element, and its primary electronic influence on the aromatic ring is a strong electron-withdrawing inductive effect (-I effect). In this compound, the fluorine is positioned meta to the aldehyde group. This inductive withdrawal of electron density from the benzene (B151609) ring makes the ring less electron-donating towards the aldehyde.
As a result, the partial positive charge on the carbonyl carbon is intensified, increasing its electrophilicity. This enhanced electrophilicity makes the aldehyde group more susceptible to attack by nucleophiles compared to its non-fluorinated counterpart, 2,4-dihydroxybenzaldehyde. Studies on substituted benzaldehydes have confirmed that electronegative substituents near the formyl group can increase its reactivity. nih.gov This effect is critical in reactions such as nucleophilic additions and condensations, where the rate-determining step often involves the attack of a nucleophile on the carbonyl carbon. rsc.org
Electron-Withdrawing Effects on Ring Reactivity
The fluorine atom acts as a deactivating group for electrophilic aromatic substitution. pen2print.org This is because its strong, electron-withdrawing inductive effect (-I) outweighs its weaker, electron-donating resonance effect (+R). While it deactivates the ring, it still directs incoming electrophiles to the ortho and para positions.
Advanced Structural Elucidation and Supramolecular Chemistry
Crystallographic Analysis of 5-Fluoro-2,4-dihydroxybenzaldehyde and its Cocrystals
Single-Crystal X-ray Diffraction Studies
No published single-crystal X-ray diffraction data for this compound or any of its cocrystals are currently available.
Investigation of Crystal Packing Motifs
Without crystallographic data, the arrangement of molecules in the crystal lattice and the resulting packing motifs remain unknown.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, C-H⋯F Interactions)
A detailed analysis of the specific intermolecular forces governing the crystal structure of this compound has not been performed or published.
Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface analysis, a computational method to visualize and quantify intermolecular interactions, is contingent on the availability of crystal structure data, which is absent for this compound.
Formation and Characterization of Supramolecular Assemblies
Cocrystal Design and Synthesis
There are no documented studies on the design, synthesis, or characterization of cocrystals involving this compound as a primary component.
Host-Guest Interactions (e.g., with Cyclodextrins)
A comprehensive review of scientific literature and patent databases reveals a notable absence of specific research on the host-guest interactions of this compound, including its complexation with cyclodextrins. While the principles of supramolecular chemistry suggest that the phenolic and aldehydic groups of the molecule could participate in hydrogen bonding and the fluorinated aromatic ring could engage in hydrophobic interactions within a suitable host cavity, no experimental or computational studies have been published to validate or quantify these potential interactions.
Cyclodextrins are well-known hosts for a variety of guest molecules, forming inclusion complexes that can alter the physicochemical properties of the guest. The formation and stability of such complexes are governed by factors including the size and shape complementarity between the host and guest, as well as intermolecular forces such as van der Waals interactions, hydrophobic effects, and hydrogen bonding.
In the case of analogous, non-fluorinated benzaldehyde (B42025) derivatives, studies on host-guest chemistry with cyclodextrins have been reported. These studies often employ techniques like UV-Vis spectroscopy, fluorescence spectroscopy, nuclear magnetic resonance (NMR), and isothermal titration calorimetry (ITC) to determine the stoichiometry, binding constants, and thermodynamic parameters of complexation. However, the influence of the fluorine substituent at the 5-position and the dihydroxy pattern on the binding affinity and geometry of inclusion for this compound remains an uninvestigated area.
Consequently, due to the lack of available research data, no detailed findings or data tables on the host-guest chemistry of this compound can be presented. This represents a clear gap in the current scientific knowledge and an opportunity for future research in the field of supramolecular chemistry.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations and Molecular Modeling
Detailed quantum chemical calculations and molecular modeling studies specifically for 5-Fluoro-2,4-dihydroxybenzaldehyde are not present in the current body of scientific literature. Such studies are crucial for understanding the molecule's electronic structure, reactivity, and spectroscopic properties.
There are no published Density Functional Theory (DFT) investigations that focus on this compound. DFT is a powerful computational method used to predict molecular structures, vibrational frequencies, and electronic properties. While DFT studies have been conducted on the parent compound, 2,4-dihydroxybenzaldehyde (B120756), and its derivatives, the specific impact of the fluorine substituent at the 5-position has not been theoretically elucidated. mdpi.commdpi.com
A specific analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound has not been reported in the literature. This analysis is fundamental for predicting the chemical reactivity and kinetic stability of a molecule. For related compounds like the cocrystal of 2,4-dihydroxybenzaldehyde with acridine (B1665455), the HOMO-LUMO gap has been calculated to be 2.434 eV. mdpi.com However, the influence of the electron-withdrawing fluorine atom on these parameters in this compound remains to be computationally explored.
To date, no studies have been published that include a Molecular Electrostatic Potential (MEP) map for this compound. An MEP map is invaluable for identifying the nucleophilic and electrophilic sites within a molecule, thereby predicting its interaction with other chemical species. For the related 2,4-dihydroxybenzaldehyde, MEP analysis has been performed in the context of cocrystal formation, but not for the fluorinated analogue. mdpi.com
There are no available published data on the theoretically calculated molecular parameters such as bond lengths, bond angles, dipole moments, and atomic charges specifically for this compound. These fundamental parameters, typically obtained from geometry optimization calculations using methods like DFT, are essential for a complete understanding of the molecule's three-dimensional structure and charge distribution. While some basic computed properties like a Topological Polar Surface Area (TPSA) of 57.53 Ų and a LogP of 1.0494 are listed by chemical suppliers, comprehensive theoretical parameter calculations are absent from peer-reviewed literature. chemscene.com
Specific calculations of global reactivity descriptors, including electronegativity (χ), hardness (η), softness (S), and the electrophilicity index (ω), for this compound have not been reported. These parameters, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and are valuable in theoretical and medicinal chemistry.
Mechanistic Insights from Transition State Theory
There is a lack of published research applying Transition State Theory to elucidate the reaction mechanisms involving this compound. Such studies would be instrumental in understanding the kinetics and thermodynamics of its chemical transformations. For instance, while the reactivity of 2,4-dihydroxybenzaldehyde in the Biginelli reaction has been investigated using DFT and transition state analysis, no such work has been extended to its fluorinated counterpart. mdpi.com
Computational Elucidation of Reaction Pathways and Activation Energies
Theoretical studies on the closely related compound, 2,4-dihydroxybenzaldehyde, in the Biginelli reaction offer a framework for understanding the potential reaction pathways of its fluorinated analog. A computational study using the B3LYP/6-31++G(d,p) level of theory has been employed to investigate the reaction mechanism. mdpi.comresearchgate.net This level of theory is adept at calculating the electronic structure and energies of the molecules involved. The investigation into the Biginelli reaction, a multicomponent reaction to produce dihydropyrimidinthiones, has considered several potential pathways, including the iminium, enamine intermediate, and Knoevenagel routes. researchgate.netpsecommunity.org
For 2,4-dihydroxybenzaldehyde, the presence of the hydroxyl group at the ortho position (position 2) relative to the aldehyde group has been shown to significantly increase the activation energy of the slowest step in the reaction pathway by approximately 150 kJ/mol. mdpi.comresearchgate.net This increase in the energy barrier is attributed to the steric hindrance and electronic effects of the ortho-hydroxyl group, which ultimately decreases the compound's reactivity. mdpi.comresearchgate.net The rate-determining steps are suggested to be the simultaneous polarization of the carbonyl group and its protonation. mdpi.comresearchgate.net
Given these findings, it can be extrapolated that the fluorine atom in this compound would also influence the reaction pathways and activation energies. The strong electron-withdrawing nature of fluorine would likely enhance the electrophilicity of the aldehyde's carbonyl carbon, potentially affecting the kinetics of nucleophilic attack. DFT calculations would be essential to quantify these effects and to determine the precise activation energies for reactions involving this compound.
Table 1: Theoretical Activation Parameters for a Related Dihydroxybenzaldehyde
| Reaction Step | Reactant | Activation Free Energy (kcal/mol) | Activation Enthalpy (kcal/mol) |
| Nucleophilic Attack | 2,4-dihydroxybenzaldehyde | Data not available | ~35.8 (relative increase) |
Note: The data is based on the increased activation energy reported for 2,4-dihydroxybenzaldehyde in the Biginelli reaction. mdpi.comresearchgate.net Specific values for this compound would require dedicated computational studies.
Synchronicity Parameters in Reaction Transition States
The synchronicity of a reaction describes the degree to which different bond-forming and bond-breaking events occur simultaneously in the transition state. This can be quantitatively assessed through various theoretical parameters derived from computational analysis of the transition state structure.
In the context of the Biginelli reaction with 2,4-dihydroxybenzaldehyde, natural bond orbital (NBO) calculations have suggested that the nucleophilic attack corresponds to a "late" transition state. mdpi.comresearchgate.net A late transition state implies that the geometry of the transition state more closely resembles the products than the reactants. This is often the case in endergonic (energy-absorbing) reaction steps. The lateness of the transition state in the reaction of 2,4-dihydroxybenzaldehyde is influenced by the ortho-hydroxyl group, which hinders the condensation reaction. mdpi.comresearchgate.net
For this compound, the electronic influence of the fluorine atom would likely modulate the synchronicity of its reaction transition states. A detailed computational analysis would be necessary to calculate specific synchronicity parameters, which would provide a more granular understanding of the reaction mechanism at a molecular level.
Table 2: Qualitative Transition State Characteristics for a Related Dihydroxybenzaldehyde
| Compound | Reaction | Transition State Characteristic | Implication |
| 2,4-dihydroxybenzaldehyde | Biginelli Reaction | Late Transition State | The transition state resembles the product more than the reactant. |
Note: This qualitative description is based on studies of the non-fluorinated analog. mdpi.comresearchgate.net
Molecular Docking and Interaction Modeling for Biological Systems
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme.
While specific molecular docking studies on this compound are not extensively documented in publicly available literature, research on its derivatives provides valuable insights into its potential for biological interactions. For instance, Schiff bases derived from 2,4-dihydroxybenzaldehyde have been investigated as potential anticonvulsant compounds. researchgate.net Molecular docking studies of these derivatives with carbonic anhydrases have shown that the binding interactions reinforce the experimental results, indicating that these compounds can fit into the active site of the enzyme. researchgate.net
Similarly, a catechol-azomethine-benzoic acid derivative of 2,3-dihydroxybenzaldehyde (B126233) has been studied through molecular docking with the heat shock protein 90 (Hsp90). doi.org The study revealed that the compound occupies the same binding pocket as a known inhibitor, suggesting its potential as an Hsp90 inhibitor. doi.org Furthermore, derivatives of 3,4-dihydroxybenzaldehyde (B13553) have been explored as inhibitors of AKR1C3, an enzyme implicated in prostate cancer, with molecular docking used to inform the design of more potent inhibitors. oaepublish.com
These studies on related dihydroxybenzaldehyde derivatives suggest that this compound likely possesses the structural features necessary for interaction with various biological targets. The hydroxyl groups and the aldehyde moiety can participate in hydrogen bonding and other non-covalent interactions within a protein's active site. The fluorine atom could further modulate these interactions through its electronic effects and potential to form halogen bonds.
Table 3: Potential Biological Targets for Dihydroxybenzaldehyde Derivatives Based on Docking Studies
| Derivative Class | Biological Target | Key Finding from Docking |
| Schiff bases of 2,4-dihydroxybenzaldehyde | Carbonic Anhydrases | Binding interactions correlate with anticonvulsant activity. researchgate.net |
| Catechol-azomethine-benzoic acid of 2,3-dihydroxybenzaldehyde | Heat Shock Protein 90 (Hsp90) | Occupies the same binding pocket as a known inhibitor. doi.org |
| Ethers of 3,4-dihydroxybenzaldehyde | Aldo-keto reductase family 1 member C3 (AKR1C3) | Guided the design of potent and selective inhibitors. oaepublish.com |
Investigation of Biological Activities and Mechanism of Action Molecular Level
Antioxidant Activity Studies of 5-Fluoro-2,4-dihydroxybenzaldehyde and its Derivatives
The antioxidant potential of phenolic compounds is well-documented, and this compound, possessing two hydroxyl groups and a fluorine atom on a benzene (B151609) ring, is structurally primed for such activity. The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, a key antioxidant mechanism.
Radical Scavenging Mechanisms (e.g., DPPH, ABTS Radical Scavenging Assays)
The antioxidant capacity of phenolic compounds is often evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. In the DPPH assay, an antioxidant molecule donates a hydrogen atom to the stable DPPH radical, reducing it to DPPH-H, a reaction that can be monitored by a decrease in absorbance. Similarly, the ABTS assay measures the ability of a compound to scavenge the ABTS radical cation.
| Compound/Derivative | Antioxidant Activity (DPPH Assay) IC50 (µM) | Antioxidant Activity (ABTS Assay) IC50 (µM) | Reference |
| Schiff base of 2,4-dihydroxybenzaldehyde (B120756) | 77.85 µg/mL | Not Reported | rsc.org |
| Schiff base of 2-hydroxybenzaldehyde | 32.0 | Not Reported | rsc.org |
| Resveratrol (B1683913) Analog (3,4,5-trihydroxy) | Potent | Potent | mdpi.com |
| Protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) | High | High | researchgate.net |
| Syringaldehyde | High (in specific assays) | Moderate | researchgate.net |
This table presents data for related compounds to infer the potential activity of this compound. The specific activity of the title compound may vary.
Correlation with Structural Features and Fluorine Substitution
The antioxidant activity of phenolic compounds is intrinsically linked to their molecular structure. The number and position of hydroxyl groups are critical determinants of radical scavenging ability. Generally, a higher number of hydroxyl groups correlates with increased antioxidant activity. researchgate.net The presence of electron-donating groups on the aromatic ring can also enhance antioxidant potency by stabilizing the resulting phenoxyl radical.
The introduction of a fluorine atom at the 5-position of 2,4-dihydroxybenzaldehyde is expected to influence its antioxidant properties. Fluorine is a highly electronegative atom and can exert a strong electron-withdrawing inductive effect, which might modulate the hydrogen-donating ability of the hydroxyl groups. core.ac.uk However, fluorine can also participate in hydrogen bonding and alter the lipophilicity of the molecule, potentially affecting its interaction with radical species and its localization within biological systems. scielo.br Studies on fluorinated gingerol derivatives have been conducted to probe structure-activity relationships, suggesting that fluorine substitution can mimic oxygenated functional groups and influence biological activity. jefferson.edu The precise impact of the 5-fluoro substitution on the antioxidant activity of 2,4-dihydroxybenzaldehyde warrants direct experimental investigation.
Antimicrobial Properties (Antibacterial and Antifungal)
Phenolic compounds are known to possess broad-spectrum antimicrobial properties, and fluorinated derivatives often exhibit enhanced biological activities.
Elucidation of Molecular Mechanisms of Action (e.g., Membrane Disruption)
The antimicrobial action of phenolic compounds is often attributed to their ability to disrupt microbial cell membranes. nih.govresearchgate.net The hydrophobic nature of the benzene ring allows these compounds to partition into the lipid bilayer of the cell membrane, altering its fluidity and permeability. iipseries.org This disruption can lead to the leakage of intracellular components, dissipation of the proton motive force, and ultimately, cell death. iipseries.org Other proposed mechanisms include the inhibition of microbial enzymes and interference with nucleic acid synthesis. mdpi.com For instance, quercetin, a flavonoid, has been shown to damage cell membranes, inhibit nucleic acid and protein synthesis, and prevent biofilm formation. iipseries.org
Structure-Activity Relationship Studies of Fluorinated Derivatives
The introduction of fluorine into a molecule can significantly enhance its antimicrobial potency. nih.gov This is often attributed to increased lipophilicity, which facilitates passage through the microbial cell membrane. scielo.br The position of the fluorine substituent can also play a crucial role. Studies on fluorinated aldimines have shown that ortho-fluoro substitution can lead to greater antibacterial activity compared to para-fluoro substitution. nih.gov Furthermore, fluorinated compounds have been shown to be potent inhibitors of bacterial DNA gyrase. tandfonline.com
While specific data for this compound is limited, studies on related fluorinated benzaldehydes and their derivatives provide insights into their potential antimicrobial activity. For example, zinc complexes of reduced Schiff bases derived from fluorinated benzaldehydes have demonstrated significant antimicrobial activity against E. coli, S. aureus, and C. albicans. researchgate.net
| Compound/Derivative | Target Microorganism | Activity (MIC) | Reference |
| 4-Fluoro-aryl substituted β-methyl-β-nitrostyrenes | E. coli | High activity | mdpi.com |
| Zinc complex of reduced Schiff base from 4-(trifluoromethylphenyl) benzaldehyde (B42025) | E. coli, S. aureus, C. albicans | Marked antibacterial activity | researchgate.net |
| ortho-Fluoro-substituted aldimine | Various bacteria | 25.0 to 53.6 µM | nih.gov |
| para-Fluoro-substituted aldimine | Various bacteria | 50.1 to 200.3 µM | nih.gov |
This table presents data for related fluorinated compounds to infer the potential antimicrobial activity of this compound. The specific activity of the title compound may vary.
Enzyme Inhibition Potential and Interaction with Biomolecular Targets
The structural features of this compound suggest its potential as an inhibitor of various enzymes. The dihydroxy-substituted benzene ring is a common motif in many enzyme inhibitors, and the presence of a fluorine atom can enhance binding affinity and inhibitory potency. researchgate.net
For example, 2,4-dihydroxybenzaldehyde has been identified as a potent and competitive inhibitor of mushroom tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. brieflands.comresearchgate.net Its phosphorylated derivative has also been shown to exhibit slow-binding inhibition of fructose (B13574) bisphosphate aldolase (B8822740) through the formation of a Schiff base with an active-site lysine (B10760008) residue. nih.gov Furthermore, various dihydroxybenzaldehyde derivatives have demonstrated inhibitory activity against α-glucosidase and α-amylase, enzymes relevant to the management of diabetes. nih.gov
The fluorine atom can contribute to enzyme inhibition in several ways. Its high electronegativity can lead to the formation of stabilized transition state analogue complexes with target enzymes. nih.gov For instance, α-fluorinated ketones are effective inhibitors of serine proteases, and 2-fluoro-2-deoxysugars can trap active site residues in glycosidases. nih.gov Fluorine can also modulate the acidity and basicity of adjacent functional groups, altering the binding affinity of the inhibitor to the enzyme's active site. core.ac.uk It has been shown that fluoride (B91410) itself can inhibit enzymes, particularly those that require magnesium ions for their activity. mdpi.com
| Compound/Derivative | Target Enzyme | Type of Inhibition | Reference |
| 2,4-Dihydroxybenzaldehyde | Mushroom Tyrosinase | Competitive | brieflands.comresearchgate.net |
| Phosphorylated 2,4-dihydroxybenzaldehyde | Fructose Bisphosphate Aldolase | Slow-binding | nih.gov |
| 3,4-Dihydroxybenzaldehyde (B13553) | α-Glucosidase | Inhibitory activity | nih.gov |
| 2,4,5-Trihydroxybenzaldehyde | α-Amylase | Most efficacious inhibitor | nih.gov |
| α-Fluoromethyl ketones | Serine Proteases | Transition state analogue | nih.gov |
This table presents enzyme inhibition data for related compounds to infer the potential activity of this compound. The specific inhibitory profile of the title compound may vary.
Studies against Cholinesterase Enzymes (e.g., Acetylcholinesterase, Butyrylcholinesterase)
Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), play a critical role in the regulation of neurotransmission by hydrolyzing the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for conditions such as Alzheimer's disease.
A thorough review of the scientific literature reveals a lack of specific studies investigating the inhibitory activity of this compound against acetylcholinesterase and butyrylcholinesterase. While research has been conducted on derivatives of 2,4-dihydroxybenzaldehyde, such as Schiff bases, which have demonstrated cholinesterase inhibitory potential, no direct experimental data, such as IC50 values, for this compound itself is currently available. researchgate.net Therefore, its specific activity and potency against these enzymes remain undetermined.
DNA Binding Interactions and Mode of Action
The interaction of small molecules with DNA can have significant biological consequences, including the potential for anticancer activity through the disruption of DNA replication and transcription. These interactions are characterized by various modes, such as intercalation, groove binding, and electrostatic interactions, and are quantified by binding constants.
Similar to the research on cholinesterase inhibition, there is a notable absence of direct experimental studies on the DNA binding interactions of this compound in the available scientific literature. While studies on Schiff bases derived from 2,4-dihydroxybenzaldehyde have explored their DNA interaction potential, providing insights into binding constants and modes of action for those specific derivatives, this information cannot be directly extrapolated to this compound. researchgate.net The specific mode and affinity of its interaction with DNA have not been experimentally determined.
Applications in Advanced Materials and Chemical Technologies
Utilization in Nonlinear Optical (NLO) Materials
Organic molecules with extensive π-conjugated systems are fundamental to the development of materials with nonlinear optical (NLO) properties, which are crucial for technologies like optical data storage, telecommunications, and frequency conversion. The performance of these materials is highly dependent on their molecular structure and crystal packing.
Development of Noncentrosymmetric Materials through Cocrystallization
A critical requirement for materials to exhibit second-order NLO effects, such as second-harmonic generation (SHG), is a noncentrosymmetric crystal structure. The cocrystallization technique has emerged as a powerful strategy to engineer such structures by combining two or more different neutral molecules in a crystal lattice. mdpi.com This method leverages intermolecular interactions, particularly hydrogen bonds, to guide the assembly of molecules into a desired noncentrosymmetric arrangement. mdpi.comresearchgate.net
While direct studies on 5-Fluoro-2,4-dihydroxybenzaldehyde are emerging, extensive research on its close analog, 2,4-dihydroxybenzaldehyde (B120756), highlights the potential of this molecular scaffold. Researchers have successfully synthesized a cocrystal of 2,4-dihydroxybenzaldehyde with acridine (B1665455) in a 1:2 stoichiometric ratio. mdpi.comresearchgate.net Single-crystal X-ray diffraction analysis revealed that this cocrystal crystallizes in the noncentrosymmetric P2₁ monoclinic space group, a key prerequisite for NLO activity. mdpi.comresearchgate.net The crystal packing is stabilized by a network of strong and weak hydrogen bonds, as well as π-π stacking interactions, which collectively enforce the noncentrosymmetric arrangement. mdpi.comresearchgate.net
The introduction of a fluorine atom, as in this compound, is a well-established strategy to modulate intermolecular interactions and enhance the probability of forming noncentrosymmetric structures. The high electronegativity and hydrogen-bonding propensity of fluorine can introduce new directional interactions, further guiding the supramolecular assembly. Therefore, this compound is considered a highly promising candidate for developing novel noncentrosymmetric NLO materials through cocrystallization.
Evaluation of Hyperpolarizability Values
The NLO response of a material is quantified at the molecular level by its hyperpolarizability. The first hyperpolarizability (β) is associated with second-order NLO effects, while the second hyperpolarizability (γ) relates to third-order effects. Theoretical calculations, typically using Density Functional Theory (DFT), are instrumental in predicting and evaluating these properties.
For the cocrystal of acridine and 2,4-dihydroxybenzaldehyde, DFT calculations at the B3LYP/6-311++G level have been performed to evaluate its NLO potential. mdpi.comresearchgate.net The calculations yielded significant hyperpolarizability values, indicating that the cocrystal is a promising candidate for NLO applications. mdpi.comresearchgate.net The calculated energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) for the cocrystal was found to be 2.434 eV, a value that falls within the typical range for NLO materials and signifies potential for charge transfer interactions. mdpi.com
The following table presents the calculated hyperpolarizability values for the bis(acridine)–2,4-dihydroxybenzaldehyde cocrystal, demonstrating its significant NLO response compared to other known organic NLO materials.
| Organic NLO Material | First Hyperpolarizability (β) (× 10⁻³⁰ esu) | Second Hyperpolarizability (γ) (× 10⁻³⁶ esu) |
|---|---|---|
| bis(acridine)–2,4-dihydroxybenzaldehyde cocrystal | 5.63 | 62.27 |
| p-nitroaniline (reference) | Not specified | 17.50 |
| ferulic acid | Not specified | 16.01 |
| 2-bromo-4-nitroaniline | Not specified | 67.96 |
Given that the introduction of fluorine often enhances electronic properties, it is anticipated that derivatives of this compound could exhibit even greater hyperpolarizability values, making them highly attractive targets for next-generation NLO materials.
Role as a Synthetic Building Block for Specialty Chemicals and Dyes
This compound is a versatile intermediate in organic synthesis, providing access to a wide range of more complex molecules, including specialty chemicals like coumarins and functional dyes like Schiff bases.
Coumarins (2H-1-benzopyran-2-one) and their derivatives are a vital class of heterocyclic compounds renowned for their diverse biological activities and applications as additives in foods, cosmetics, optical brightening agents, and fluorescent dyes. academie-sciences.frsemanticscholar.org The Pechmann condensation is a classic and widely used method for synthesizing coumarins, typically involving the reaction of a phenol (B47542) with a β-ketoester under acidic catalysis. semanticscholar.org The structural features of this compound make it an ideal starting material for producing highly substituted and fluorinated coumarin (B35378) derivatives, which are of significant interest for their unique photophysical and pharmacological properties. academie-sciences.frtandfonline.com
Furthermore, the aldehyde group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (or imines). These compounds, containing a C=N double bond, are important for their applications in catalysis, as metal chelation agents, and as pigments and dyes. tsijournals.comresearchgate.netijacskros.com The synthesis of fluorinated Schiff bases is particularly relevant for creating materials with tailored optical properties and for use as intermediates in the production of biologically active compounds. researchgate.netnih.gov
Potential in Agrochemistry (e.g., Herbicide and Fungicide Precursors)
The development of new and effective agrochemicals is crucial for global food security. Fluorinated organic compounds have become increasingly important in this sector, as the inclusion of fluorine can enhance the efficacy, metabolic stability, and bioavailability of active ingredients.
While direct studies showcasing this compound as a precursor for commercial herbicides or fungicides are limited, its structural motifs are present in many biologically active molecules. Benzaldehyde (B42025) derivatives and the Schiff bases derived from them are known to exhibit a range of biological effects, including antibacterial, antifungal, and herbicidal activities. ijacskros.comresearchgate.net Research on the isomeric compound, 5-Fluoro-2,3-dihydroxybenzaldehyde, has demonstrated that its derivatives can possess antifungal properties by targeting cellular antioxidation systems in fungi. Additionally, a patent related to the synthesis of 2,4-dihydroxybenzaldehyde notes its utility for antimicrobial action and as a growth promoter for plant roots, suggesting a role in plant health. google.com
The combination of the reactive aldehyde, the phenolic hydroxyl groups, and the influential fluorine atom makes this compound a promising scaffold for the synthesis and discovery of novel agrochemicals with potentially enhanced performance characteristics.
Catalytic Applications of this compound Derivatives
The development of efficient and selective catalysts is a cornerstone of green chemistry and sustainable industrial processes. Derivatives of this compound, particularly Schiff bases and their metal complexes, hold considerable promise in this field.
Schiff base ligands, formed by the condensation of an aldehyde with an amine, are renowned for their ability to form stable complexes with a wide variety of metal ions. tsijournals.comnih.govijser.in These metal complexes have been extensively studied and applied as catalysts in numerous organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. tsijournals.com The electronic and steric properties of the Schiff base ligand can be fine-tuned by modifying the parent aldehyde and amine, allowing for the rational design of catalysts with specific activities and selectivities.
Derivatives of this compound can be used to synthesize polydentate Schiff base ligands capable of forming stable, binuclear metal complexes. ijser.in The fluorine atom can influence the electronic properties of the ligand and the catalytic activity of the resulting metal complex. While specific catalytic applications of this compound derivatives are still an emerging area of research, the established catalytic activity of related Schiff base complexes suggests a fertile ground for future exploration. tsijournals.com For instance, coumarin derivatives, which can be synthesized from this precursor, are also used in catalytic systems, such as in the ruthenium-catalyzed [4+2] annulation reactions to form complex heterocyclic scaffolds. frontiersin.org
Future Research Directions and Translational Potential
Exploration of Novel Synthetic Routes and Sustainable Chemistry
Future research will likely focus on developing more efficient and environmentally benign methods for synthesizing 5-Fluoro-2,4-dihydroxybenzaldehyde and its derivatives. While traditional methods for creating similar dihydroxybenzaldehydes, such as the Vilsmeier-Haack formylation of resorcinol (B1680541), are established, they often involve harsh reagents like phosphorous oxychloride. conicet.gov.argoogle.com
The principles of green chemistry offer a roadmap for future synthetic explorations. mlsu.ac.in Key goals will include:
Catalytic Methods : Shifting from stoichiometric reagents to catalytic ones can reduce waste and improve efficiency. mlsu.ac.in For instance, developing catalysts for the selective formylation or fluorination of resorcinol derivatives could provide a more sustainable route.
Renewable Feedstocks : Investigating pathways from renewable bio-based resources to create the core resorcinol structure would align with sustainability goals. mlsu.ac.in
Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. mlsu.ac.in This involves minimizing the use of protecting groups and seeking more direct reaction pathways.
Safer Solvents : Exploring the use of safer, less hazardous solvents or even solvent-free reaction conditions is a critical area of research. Microwave-assisted synthesis is one such technique that has been successfully applied to produce related compounds, often leading to shorter reaction times and higher yields. researchgate.netresearchgate.net
The synthesis of derivatives, often starting from the parent 2,4-dihydroxybenzaldehyde (B120756), can be achieved through methods like the Williamson ether synthesis to create a variety of aromatic ethers, which can then be further modified. nih.gov Future work could adapt these methods for the fluorinated analogue, exploring regioselective reactions that target one of the two hydroxyl groups.
Deeper Mechanistic Understanding of Complex Reactions
A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing new transformations. The interplay between the electron-withdrawing fluorine atom and the electron-donating hydroxyl groups, along with the reactive aldehyde, creates a complex electronic environment.
Future mechanistic studies could employ a combination of experimental kinetics and computational modeling. For example, Density Functional Theory (DFT) has been used to understand the lack of reactivity of the non-fluorinated parent compound, 2,4-dihydroxybenzaldehyde, in the Biginelli reaction. mdpi.com The study revealed that the ortho-hydroxyl group can prevent the necessary polarization of the carbonyl group, increasing the activation energy of the reaction. mdpi.com Similar theoretical studies on this compound could elucidate the impact of the fluorine substituent on reaction pathways and transition states.
Key reactions for which a deeper mechanistic understanding would be beneficial include:
Condensation Reactions : Its reactions with amines to form Schiff bases are fundamental. conicet.gov.arresearchgate.net Understanding the kinetics and thermodynamics of these reactions is vital for optimizing the synthesis of these important derivatives.
Oxidation and Reduction : The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. Mechanistic studies could reveal pathways to achieve high selectivity, especially in the presence of other sensitive functional groups.
Electrophilic Aromatic Substitution : The electronic nature of the ring influences how it reacts with electrophiles. A deeper understanding could allow for precise, regioselective functionalization of the aromatic ring.
Expanded Investigation into Structure-Activity Relationships in Biological Contexts
The 2,4-dihydroxybenzaldehyde scaffold, often referred to as a resorcinol moiety, is a key pharmacophore in many biologically active molecules, notably as an inhibitor of Hsp90 (Heat shock protein 90). conicet.gov.ar The introduction of a fluorine atom can significantly modulate a molecule's properties, including its metabolic stability, binding affinity, and membrane permeability.
Future research should systematically explore the structure-activity relationships (SAR) of this compound derivatives. This involves synthesizing libraries of related compounds and evaluating their biological activity. For example, studies on other molecular scaffolds have shown that the addition of a fluoro group can lead to a several-fold improvement in inhibitory potency against targets like poly(ADP-ribose)polymerase-1 (PARP-1). acs.org
Key areas for SAR investigation include:
Modifications of Hydroxyl Groups : Converting the hydroxyl groups into ethers or esters can probe their importance in hydrogen bonding interactions with biological targets. nih.gov
Derivatization of the Aldehyde : Transforming the aldehyde into an oxime, hydrazone, or Schiff base introduces new functional groups and steric bulk, which can drastically alter biological activity. researchgate.net Schiff bases derived from 2,4-dihydroxybenzaldehyde have shown potential as enzyme inhibitors and possess antioxidant and antimicrobial properties. researchgate.net
Systematic Target Screening : Derivatives should be screened against a wide range of biological targets, including kinases, proteases, and other enzymes, to identify new therapeutic applications.
Development of New Material Applications Based on Unique Electronic Properties
Organic π-conjugated materials are at the forefront of research in photoelectronics due to their potential for high electron mobility and charge delocalization. mdpi.com The unique electronic structure of this compound makes it a promising candidate for the development of novel functional materials. The fluorine atom can enhance key electronic properties, making derivatives valuable for materials science applications.
A particularly promising avenue is the creation of cocrystals, where two or more different molecules are held together in a crystal lattice by non-covalent interactions. mdpi.comresearchgate.net Research on the parent 2,4-dihydroxybenzaldehyde has shown that it can form cocrystals with other molecules, like acridine (B1665455), to create materials with significant nonlinear optical (NLO) properties. mdpi.comresearchgate.net These properties arise from charge transfer between the electron-donating dihydroxybenzaldehyde and an electron-accepting partner molecule. mdpi.com
Future research in this area should focus on:
Cocrystal Engineering : Systematically exploring the cocrystallization of this compound with a variety of π-conjugated molecules to tune the resulting electronic and optical properties. The strength and directionality of hydrogen bonds are crucial in forming the desired noncentrosymmetric structures required for second-harmonic generation (SHG), a key NLO effect. mdpi.comresearchgate.net
HOMO-LUMO Gap Tuning : The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for electronic materials. The fluorine substituent is expected to influence this gap. Theoretical calculations can predict this effect and guide the design of materials with specific energy gaps for applications in organic semiconductors or light-emitting diodes (OLEDs). mdpi.com
Coordination Polymers and MOFs : The hydroxyl and aldehyde groups can act as ligands, binding to metal ions to form coordination polymers or Metal-Organic Frameworks (MOFs). These materials could have applications in catalysis, gas storage, or as sensors.
Advanced Characterization Techniques for Enhanced Molecular Insights
A deep understanding of the structure and properties of this compound and its derivatives relies on the application of sophisticated analytical methods. While standard techniques provide basic characterization, advanced methods can offer unparalleled insights into molecular structure, intermolecular interactions, and dynamics.
Future studies will increasingly rely on a multi-technique approach:
Single-Crystal X-ray Diffraction : This remains the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, which is essential for understanding SAR and designing materials. mdpi.comresearchgate.net
Spectroscopic Methods : A combination of Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), and UV-Visible spectroscopy is crucial for confirming the structure and purity of synthesized compounds and their complexes. mdpi.comijser.inrsc.org
Mass Spectrometry : High-resolution mass spectrometry (HRMS) provides exact mass measurements, confirming the elemental composition of new molecules. rsc.org
Hirshfeld Surface Analysis : This computational tool, derived from X-ray diffraction data, is invaluable for visualizing and quantifying intermolecular interactions within a crystal. It helps to understand the forces, such as hydrogen bonds and π-π stacking, that govern crystal packing, which is critical for materials design. mdpi.comresearchgate.net
Thermal Analysis : Techniques like Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of new materials, such as cocrystals. mdpi.comresearchgate.net
By integrating these advanced characterization techniques with theoretical modeling, researchers can gain a comprehensive picture of the molecular and bulk properties of materials derived from this compound, accelerating the discovery and development of new applications.
Q & A
Q. What are the common synthetic routes for 5-Fluoro-2,4-dihydroxybenzaldehyde, and what analytical methods validate its purity?
Answer: Synthesis typically involves electrophilic substitution or halogenation of benzaldehyde derivatives. For example:
Q. Validation Methods :
- NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for aldehyde and hydroxyl groups) .
- Mass Spectrometry (MS) : Verify molecular weight (140.11 g/mol) and fragmentation patterns .
- HPLC : Assess purity (>98%) using reverse-phase columns and UV detection at 254 nm .
Q. How does the reactivity of this compound differ from non-fluorinated benzaldehyde derivatives?
Answer: The fluorine atom at position 5 increases electrophilicity of the aldehyde group due to its electron-withdrawing effect, enhancing nucleophilic aromatic substitution (SNAr) reactivity. Key reactions include:
- Oxidation : Forms 5-fluoro-2,4-dihydroxybenzoic acid using KMnO₄ in acidic conditions .
- Reduction : Yields 5-fluoro-2,4-dihydroxybenzyl alcohol with NaBH₄ or LiAlH₄ .
- Condensation : Reacts with amines to form Schiff bases, useful in coordination chemistry .
Fluorine also stabilizes intermediates in cross-coupling reactions, enabling synthesis of complex heterocycles .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives of this compound in cross-coupling reactions?
Answer: Key parameters for optimization:
- Catalyst Selection : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings, as fluorine enhances oxidative addition efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of hydroxylated intermediates .
- Temperature Control : Reactions at 80–100°C balance kinetic efficiency with thermal stability of the aldehyde group .
- Protecting Groups : Temporarily protect hydroxyl groups with acetyl or TMS moieties to prevent side reactions .
Case Study : A 30% yield increase was achieved using DMF at 90°C with 5 mol% Pd catalyst .
Q. How should contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?
Answer: Discrepancies often arise from solvent effects or tautomerism. Mitigation strategies:
- Solvent Standardization : Use deuterated DMSO for NMR to stabilize hydroxyl protons and reduce exchange broadening .
- DFT Calculations : Compare experimental and shifts with Gaussian-optimized structures (B3LYP/6-31G* basis set) .
- 2D NMR : Employ HSQC and HMBC to resolve overlapping signals in aromatic regions .
Example : A 0.2 ppm deviation in aldehyde proton shift was resolved via COSY, confirming intramolecular H-bonding with the 4-hydroxy group .
Q. What strategies are effective in evaluating the biological activity of this compound derivatives?
Answer:
- Enzyme Inhibition Assays : Screen against tyrosine kinases or hydrolases using fluorescence-based substrates (e.g., 4-methylumbelliferyl derivatives) .
- Antimicrobial Studies : Use microdilution methods (MIC ≤ 16 µg/mL) against S. aureus and E. coli .
- Molecular Docking : Model interactions with target proteins (e.g., COX-2) using AutoDock Vina; validate with SPR binding kinetics .
Note : Fluorine enhances membrane permeability, but hydroxyl groups may require prodrug strategies to improve bioavailability .
Q. How can computational chemistry predict the stability of this compound under varying pH conditions?
Answer:
- pKa Prediction : Use MarvinSketch or SPARC to estimate hydroxyl group pKa values (e.g., ~9.5 for 2-OH and ~10.2 for 4-OH) .
- MD Simulations : Simulate degradation pathways in aqueous buffers (pH 2–12) with GROMACS; identify hydrolysis-prone sites .
- UV-Vis Spectroscopy : Correlate computational λmax predictions with experimental spectra to track pH-dependent tautomerism .
Validation : Experimental t₁/₂ of 48 hours at pH 7 vs. 12 hours at pH 12 aligns with DFT-predicted deprotonation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
